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Compound of Interest

Compound Name: Einecs 256-325-5

CAS No.: 47623-98-3

Cat. No.: B149344 Get Quote

Mechanism, FRET Methodologies, and High-Throughput
Protocols
Executive Summary
DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) is a slow-response, anionic

voltage-sensitive dye (VSD). Unlike fast-response styryl dyes (e.g., ANEPPS) that operate via

electrochromism, DiSBAC2(3) functions via transmembrane redistribution. Its primary utility in

modern drug discovery lies in FRET-based Voltage Sensor Probes (VSP), where it acts as a

mobile acceptor paired with a membrane-bound coumarin donor (CC2-DMPE).[1] This

ratiometric system offers high sensitivity (up to 100% signal change per 100 mV) and artifact

correction, making it the gold standard for high-throughput screening (HTS) of ion channels like

NaV1.7, hERG, and GABAA.

Mechanism of Action
The Nernstian Equilibrium (Single-Wavelength Mode)
DiSBAC2(3) is a lipophilic anion. Its distribution between the extracellular space and the

plasma membrane (or cytosol) is governed by the membrane potential (

) according to the Nernst equation.
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Resting State (Hyperpolarized, e.g., -70 mV): The negative intracellular potential repels the

anionic dye, forcing it to accumulate at the extracellular interface or remain in the buffer.

Fluorescence is low (quenched in aqueous solution).

Depolarized State (e.g., -10 mV): As the negative charge inside the cell diminishes, the

repulsive force weakens. DiSBAC2(3) enters the membrane hydrophobic core. Upon binding

to intracellular proteins and lipids, its fluorescence quantum yield increases significantly

(unquenching).

The FRET System (The "VSP" Standard)
In high-precision applications, DiSBAC2(3) is rarely used alone due to artifacts from cell

volume changes or uneven loading. Instead, it is paired with CC2-DMPE, a coumarin-

phospholipid donor that anchors exclusively to the outer leaflet of the plasma membrane.[1]

Donor: CC2-DMPE (Ex: 405 nm / Em: 460 nm). Fixed on the outer leaflet.

Acceptor: DiSBAC2(3) (Ex: 530 nm / Em: 560 nm).[2][3] Mobile across the membrane.

The FRET Switch:

Resting (-70 mV): DiSBAC2(3) is repelled to the outer leaflet, bringing it within Förster radius

(~1-10 nm) of CC2-DMPE.

Result: High FRET efficiency. Excitation at 405 nm yields strong Red (560 nm) emission.

Depolarization (-10 mV): DiSBAC2(3) translocates to the inner leaflet. The physical

separation increases beyond the Förster radius.

Result: FRET is disrupted. Excitation at 405 nm yields strong Blue (460 nm) emission

(Donor recovery) and reduced Red emission.

This mechanism allows for a Ratiometric Readout (Blue/Red or Red/Blue), canceling out

variations in dye loading and cell number.

Mechanistic Visualization[4]
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Caption: DiSBAC2(3) translocation mechanism in a FRET pair with CC2-DMPE. Depolarization

increases donor-acceptor distance, reducing FRET.
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Property Specification Notes

Chemical Name
Bis-(1,3-diethylthiobarbituric

acid)trimethine oxonol
Anionic, lipophilic oxonol.[1]

Excitation (Max) 535 nm In methanol/lipids.

Emission (Max) 560 nm
Significant red-shift upon

membrane binding.[4]

Response Time Slow (Seconds to Minutes)

Limited by membrane

translocation kinetics. Not for

single Action Potentials.[5]

Solubility DMSO
Stock solutions (10-20 mM)

stable at -20°C.

Kd (Binding) ~2 µM
Effective loading concentration

typically 2-10 µM.

FRET Partner CC2-DMPE
Coumarin-phospholipid donor

(Ex 405 / Em 460).

Sensitivity
~1% per mV (Intensity)~10-

20% per 100mV (FRET)

FRET sensitivity is highly

dependent on donor/acceptor

ratio.

Experimental Protocols
Reagent Preparation

VAB (Voltage Assay Buffer): HBSS or specialized buffer (e.g., 160 mM NaCl, 4.5 mM KCl, 2

mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4). Critical: Exclude

BSA/Serum during loading as they bind the dye.

CC2-DMPE Stock: 5 mM in DMSO.

DiSBAC2(3) Stock: 10-20 mM in DMSO.

VABSC-1 (Optional): Background suppressor dye, useful for wash-free assays.
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High-Throughput FRET Loading Protocol
This protocol assumes a 96/384-well plate format for adherent cells (e.g., CHO, HEK293).

Step 1: Cell Preparation

Plate cells to reach 70-80% confluence.

Remove culture medium and wash 1x with VAB.

Step 2: Loading Solution A (Donor)

Prepare 5 µM CC2-DMPE in VAB containing 0.02% Pluronic F-127.

Note: Pluronic is essential for dispersing the hydrophobic lipid.

Add to cells and incubate for 30 minutes at Room Temperature (RT) in the dark.

Step 3: Loading Solution B (Acceptor)

Prepare 10 µM DiSBAC2(3) in VAB.

Optional: Add VABSC-1 (250 µM) if performing a "no-wash" assay to quench extracellular

fluorescence.

Add directly to cells (do not remove Solution A if using no-wash, otherwise wash 1x before

adding).

Incubate for 30 minutes at RT in the dark.

Step 4: Assay & Detection

Transfer plate to HTS reader (e.g., FLIPR, FDSS).

Excitation: 405 nm (excites CC2-DMPE).

Emission 1 (Blue): 460 nm (Donor).

Emission 2 (Red): 580 nm (Acceptor FRET).
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Baseline: Record for 10-30 seconds.

Stimulation: Inject compound (agonist/antagonist) or High K+ buffer.

Read: Monitor kinetics for 2-5 minutes.
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Caption: Sequential loading workflow for FRET-based voltage assays. Serum removal is critical

to prevent dye sequestration.

Data Analysis & Interpretation
Ratiometric Calculation
The primary output is the Emission Ratio. There are two common conventions; ensure

consistency:

Blue/Red Ratio (Donor/Acceptor):

Resting: Low Ratio (High FRET).

Depolarization: Ratio Increases (FRET loss).

Advantage:[4][6] Intuitively follows the "activation" curve direction.

Response Normalization:

Z-Factor (Screening Quality)
For HTS, the Z-factor validates the assay window.

: Mean and SD of positive control (e.g., High K+ or standard blocker).

: Mean and SD of negative control (vehicle).

Target: Z > 0.5 indicates a robust assay.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

High Background (Red)
Dye sticking to plastic or

extracellular proteins.

Use VABSC-1 suppressor;

Ensure serum-free buffer; Use

"Non-binding surface" (NBS)

plates.

Low Signal Window
Suboptimal Donor/Acceptor

ratio.

Titrate DiSBAC2(3) (2-20 µM).

Excess acceptor can quench

donor excessively (inner filter

effect).

Slow Kinetics Dye aggregation.

Ensure Pluronic F-127 is used

with CC2-DMPE; Vortex stocks

vigorously before dilution.

Toxicity
Dye concentration too high or

incubation too long.

Reduce loading time to 20 min;

Lower DiSBAC2(3) to 2-5 µM.

Inverted Signal Wrong filter set or calculation.

Verify Ex 405nm. Confirm

"Blue/Red" vs "Red/Blue"

calculation logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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